1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
Overview
Description
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is characterized by the presence of a benzimidazole ring fused with an ethyl group and a propanol moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with ethyl halides to introduce the ethyl group at the nitrogen atom.
Addition of Propanol Moiety:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents for the treatment of various diseases, including cancer, diabetes, and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to the modulation of their activity. The compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. Additionally, the propanol moiety may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol can be compared with other benzimidazole derivatives, such as:
1-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and solubility.
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethanol: This compound has an ethanol moiety instead of a propanol moiety, which may influence its reactivity and pharmacokinetic properties.
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which may alter its interaction with molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDOYHPEDJFLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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